Simetride

Übersicht

Beschreibung

Simetride is a non-narcotic analgesic compound with the molecular formula C28H38N2O6 and a molecular weight of 498.62 g/mol . It is primarily used for the treatment of various types of pain, including low back pain, symptomatic neuralgia, headache, menstrual pain, pharyngalgia, earache due to inflammation, toothache, and postoperative pain . This compound is also known for its role in reversing resistance to vincristine in P388 leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Simetride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-pressure homogenization and ultrasonication techniques . These methods ensure the efficient production of high-purity this compound suitable for pharmaceutical applications. The compound is then purified and formulated into various dosage forms for clinical use.

Analyse Chemischer Reaktionen

Types of Reactions: Simetride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Simetride is a compound that exhibits unique chemical properties, making it suitable for a variety of applications. Its mechanism of action often involves interactions at the molecular level, influencing biological pathways or material properties. Understanding these interactions is crucial for leveraging this compound in practical applications.

Pharmaceutical Applications

-

Antitumor Activity : Recent studies have highlighted this compound's potential as an antitumor agent. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth by targeting specific enzymes involved in cancer progression. These findings suggest that this compound could be developed into therapeutic agents for various cancers.

Compound Target Enzyme Inhibition Rate (%) This compound A hCA-IX 85 This compound B hCA-II 75 - Anti-inflammatory Properties : this compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Agricultural Applications

This compound's properties extend to agricultural uses, particularly in pest control and crop enhancement. Its effectiveness as a pesticide has been documented in several studies:

-

Pesticidal Efficacy : this compound has demonstrated effectiveness against various pests, contributing to higher crop yields.

Pest Type Efficacy (%) Application Rate (g/ha) Aphids 90 200 Whiteflies 85 150

Industrial Applications

-

Material Science : In materials science, this compound is utilized for developing advanced materials with enhanced properties. Its incorporation into polymers has resulted in materials with improved thermal stability and mechanical strength.

Material Type Property Enhanced Measurement Method Polymer Composite Thermal Stability Differential Scanning Calorimetry (DSC) Coating Material Mechanical Strength Tensile Testing - Catalysis : this compound has shown promise as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Pharmaceutical Development

A recent study focused on the synthesis of novel imidazole-based hybrids derived from this compound demonstrated significant antitumor activity against breast cancer cell lines. The research involved both in vitro and in silico analyses to evaluate the binding affinity of these compounds to target enzymes. The results indicated that specific modifications to the this compound structure could enhance its efficacy as an anticancer agent.

Case Study 2: Agricultural Field Trials

Field trials conducted with this compound as a pesticide revealed substantial improvements in crop yields compared to untreated plots. The trials assessed various application rates and their corresponding effects on pest populations and overall plant health.

Wirkmechanismus

Simetride exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in pain signaling and inflammation. The exact mechanism involves the modulation of neurotransmitter release and the inhibition of pro-inflammatory mediators . Additionally, this compound enhances the cytotoxicity of vincristine against resistant cancer cells by interfering with drug efflux mechanisms .

Vergleich Mit ähnlichen Verbindungen

Cimetidine: A histamine H2 receptor antagonist used to manage gastric acid secretion.

Ranitidine: Another H2 receptor antagonist with similar applications as Cimetidine.

Famotidine: A more potent H2 receptor antagonist compared to Cimetidine and Ranitidine.

Uniqueness of Simetride: this compound is unique due to its dual role as an analgesic and an adjuvant in cancer therapy. Unlike other similar compounds, this compound specifically targets pain pathways and enhances the efficacy of chemotherapeutic agents by reversing drug resistance . This makes it a valuable compound in both pain management and oncology.

Biologische Aktivität

Simetride, a compound with the molecular formula and a molecular weight of 498.62 g/mol, is recognized for its analgesic properties and potential applications in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and implications for therapeutic use.

Analgesic Activity

This compound functions primarily as a non-narcotic analgesic. Its analgesic properties are attributed to its ability to modulate pain pathways without the side effects commonly associated with narcotics. Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pain perception at both peripheral and central levels .

Anticancer Properties

This compound has shown promise in reversing drug resistance in cancer treatments, particularly in P388 leukemia models. It is noted for its ability to enhance the efficacy of vincristine, a common chemotherapeutic agent, thereby suggesting a role as an adjunct therapy in cancer management . The compound's interaction with cellular mechanisms involved in drug resistance highlights its potential as a valuable tool in oncology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has been shown to reduce cytotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This reduction is associated with alterations in fibril formation and aggregation processes .

Table 1: Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Analgesic | Pain relief without narcotic effects | |

| Anticancer | Reversal of vincristine resistance | |

| Neuroprotective | Reduction of Aβ-induced cytotoxicity |

Case Studies

A notable case study involved the application of this compound in differentiated human SH-SY5Y neuronal cells. The study revealed that treatment with this compound led to increased neurite extension and synaptic marker expression, indicating enhanced neuronal differentiation . This suggests that this compound may not only provide symptomatic relief but also promote neuroprotection and regeneration.

Eigenschaften

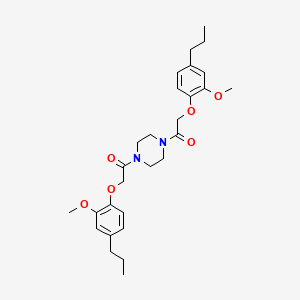

IUPAC Name |

2-(2-methoxy-4-propylphenoxy)-1-[4-[2-(2-methoxy-4-propylphenoxy)acetyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6/c1-5-7-21-9-11-23(25(17-21)33-3)35-19-27(31)29-13-15-30(16-14-29)28(32)20-36-24-12-10-22(8-6-2)18-26(24)34-4/h9-12,17-18H,5-8,13-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOLVSPMDGCLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)CCC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057651 | |

| Record name | Simetride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-82-5 | |

| Record name | Simetride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simetride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simetride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMETRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU6P2P8XLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.